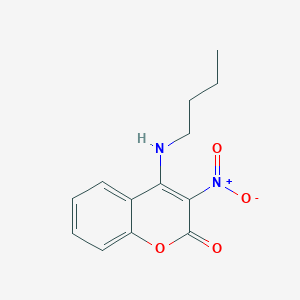
4-(butylamino)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(butylamino)-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylamino group and a nitro group to the coumarin structure enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent . This process involves a radical-triggered cyclization and nitration, followed by the addition of the butylamino group under controlled conditions.
Industrial Production Methods: Industrial production of 4-butylamino-3-nitrocoumarin may involve large-scale nitration and amination processes using specialized equipment to ensure safety and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions: 4-butylamino-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro-coumarin derivatives.
Reduction: Formation of amino-coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
科学研究应用
4-butylamino-3-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
作用机制
The mechanism of action of 4-butylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4-aminocoumarin: Known for its antimicrobial and anticancer activities.
3-nitrocoumarin: Used in the synthesis of various coumarin derivatives.
Coumarin-3-carboxylic acid: Utilized in the synthesis of functionalized coumarin derivatives.
Uniqueness: 4-butylamino-3-nitrocoumarin stands out due to its unique combination of a butylamino group and a nitro group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
50527-27-0 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
4-(butylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
InChI 键 |
UMKVLFMFXZVPTH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
规范 SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-27-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















